molecular formula C27H28N2O5S B2612247 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 301315-76-4

3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2612247
CAS No.: 301315-76-4
M. Wt: 492.59
InChI Key: QKSIJQJGBNDHSE-UHFFFAOYSA-N
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Description

This compound features a tetrahydronaphtho[1,2-b]benzofuran core substituted at position 8 with a tert-pentyl group and at position 5 with a benzenesulfonamide moiety bearing a nitro group at the meta position (3-nitro).

Properties

IUPAC Name

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-27(2,3)17-12-13-25-22(14-17)23-16-24(20-10-5-6-11-21(20)26(23)34-25)28-35(32,33)19-9-7-8-18(15-19)29(30)31/h5-11,15-17,28H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSIJQJGBNDHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitrobenzofuran derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Tert-pentyl Group: The tert-pentyl group is introduced via a Friedel-Crafts alkylation reaction using tert-pentyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Reduction of Nitro Group: 3-amino-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide.

    Hydrolysis of Sulfonamide: Corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitro and sulfonamide groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the benzofuran ring system is known for its bioactivity.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group might undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural Analogues of the Target Compound

CAS No. Substituent on Benzenesulfonamide Core Alkyl Group Molecular Formula Molar Mass (g/mol)
442553-62-0 4-methyl 8-tert-pentyl C28H31NO3S 477.61
442535-94-6 4-ethoxy 8-tert-butyl C28H31NO4S 477.61
305374-29-2 2,4-dimethyl 8-tert-butyl C28H31NO3S 461.62
Target Compound 3-nitro 8-tert-pentyl C27H30N2O5S 494.60

Substituent Effects on Electronic Properties

  • Nitro Group (Target Compound) : The 3-nitro substituent is strongly electron-withdrawing, increasing the acidity of adjacent protons and polarizing the sulfonamide group. This may enhance hydrogen-bonding capacity or alter binding affinity in biological systems .
  • 4-Ethoxy (CAS 442535-94-6) : The ethoxy group is electron-donating via resonance, reducing electrophilicity compared to the nitro analogue. This could decrease reactivity in nucleophilic environments .

Steric and Conformational Differences

  • tert-Pentyl vs. tert-Butyl : The tert-pentyl group (C5H11) in the target compound introduces greater steric hindrance than tert-butyl (C4H9) in analogues like CAS 442535-94-4. This may influence binding pocket interactions or metabolic stability .
  • Sulfonamide Substituent Position : The 3-nitro group in the target compound occupies a meta position, whereas methyl/ethoxy groups in analogues are para- or ortho-substituted. Spatial positioning affects intermolecular interactions, such as π-stacking or van der Waals contacts .

Physicochemical Properties

  • Solubility: The nitro group’s polarity may reduce solubility in nonpolar solvents compared to methyl or ethoxy analogues.
  • Molecular Weight : The target compound (494.60 g/mol) is slightly heavier than analogues (461–477 g/mol), primarily due to the nitro group’s mass .

Research Implications

While direct biological data are unavailable in the provided evidence, structural trends suggest:

  • Target Compound : The nitro group may enhance binding to electron-deficient targets (e.g., enzymes with electrophilic active sites).
  • CAS 442535-94-6 (4-ethoxy) : Improved solubility and reduced steric hindrance could favor pharmacokinetic profiles.
  • CAS 305374-29-2 (2,4-dimethyl) : Increased lipophilicity might enhance blood-brain barrier penetration.

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound can be summarized as follows:

  • Molecular Weight : Approximately 400 g/mol
  • Chemical Structure : The compound features a sulfonamide group, which is known for its pharmacological significance, particularly in antimicrobial agents.
  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may interact with GPCRs, which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to external stimuli .
  • Inhibition of Enzymatic Activity :
    • Similar compounds have been shown to inhibit specific enzymes that are critical for cellular metabolism and signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis and proliferation .

Pharmacological Effects

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity, which may extend to this compound as well.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of sulfonamide derivatives. It was found that certain modifications to the sulfonamide group enhanced antibacterial activity against Gram-positive bacteria. This suggests that the compound's structure could be optimized for improved efficacy against specific pathogens.

Study 2: GPCR Interaction

Research highlighted in PubMed Central explored how various sulfonamide compounds interact with GPCRs. The findings indicated that these interactions could lead to significant downstream effects on cellular signaling pathways, potentially impacting conditions like hypertension and heart disease .

Data Table of Related Compounds

Compound NameMolecular WeightBiological ActivityReference
Sulfanilamide172.20 g/molAntimicrobial
Dapsone253.26 g/molAnti-inflammatory
Celecoxib381.38 g/molCOX-2 inhibitor

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